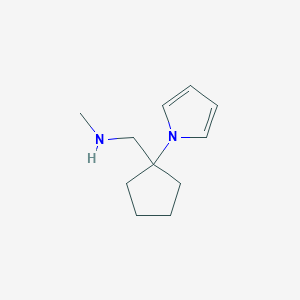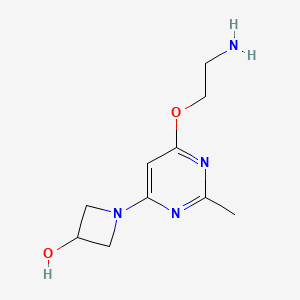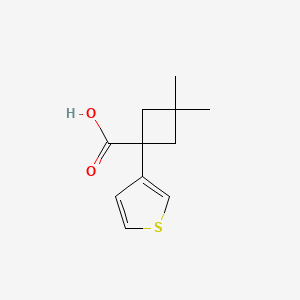
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid” is a complex organic compound that contains a cyclobutane ring and a thiophene ring . The cyclobutane ring is a four-membered carbon ring, and it’s known for its high strain and reactivity. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . This compound also contains a carboxylic acid functional group, which is commonly found in various organic compounds and has acidic properties.
Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutane ring and a thiophene ring connected by a single bond, with a carboxylic acid group attached to the cyclobutane ring . The cyclobutane ring is known for its angle strain due to its 90-degree bond angles, which are far from the ideal 109.5-degree bond angles for sp3 hybridized carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclobutane ring, the thiophene ring, and the carboxylic acid group. The high strain of the cyclobutane ring makes it reactive, and it can undergo various ring-opening reactions . The thiophene ring, similar to other aromatic compounds, can participate in electrophilic aromatic substitution reactions. The carboxylic acid group can undergo typical acid-base reactions and can be converted into various derivatives like esters, amides, and anhydrides.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- The study of cyclobutane derivatives, including 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid, often focuses on their synthesis and reactivity. Research demonstrates the feasibility of cyclobutane derivatives undergoing dimerization under specific conditions, providing insight into their chemical behavior and potential for creating novel compounds (Davies et al., 1977).
Application in Polymerization and Material Science
- Cyclobutane-containing compounds have been investigated for their potential in ring-opening metathesis polymerization (ROMP), suggesting their utility in the synthesis of polymers with specific properties. These findings highlight the potential for using cyclobutane derivatives in material science to engineer new types of polymers with desirable characteristics (Song et al., 2010).
Photophysical and Electrochemical Properties
- Research into organic sensitizers for solar cell applications, incorporating cyclobutane derivatives, underscores their significance in enhancing photoelectric conversion efficiency. These studies indicate that cyclobutane-containing compounds can play a crucial role in the development of high-efficiency solar cells, demonstrating their relevance in renewable energy technologies (Kim et al., 2006).
Mécanisme D'action
Target of Action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid”. It’s possible that the thiophene ring in the compound could interact with biological targets in a manner similar to other thiophene-based compounds .
Propriétés
IUPAC Name |
3,3-dimethyl-1-thiophen-3-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-3-4-14-5-8/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODWYWSUORBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CSC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
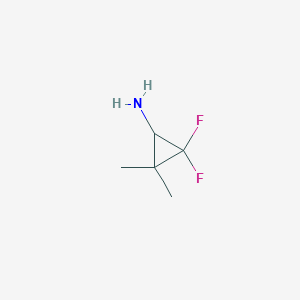
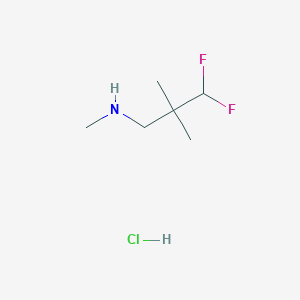
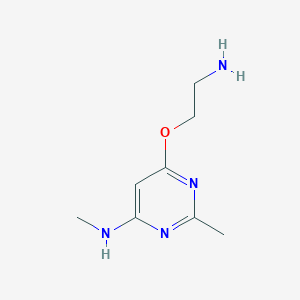
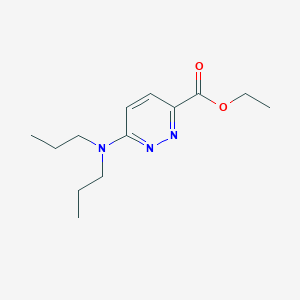
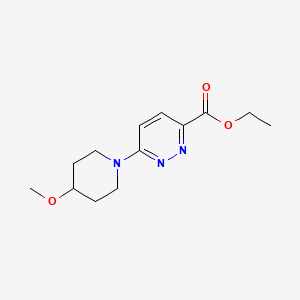
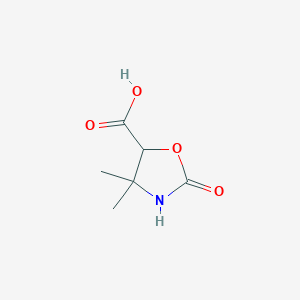
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)
